molecular formula C9H15NO B14471802 4-Ethynyl-2,3-dimethylpiperidin-4-ol CAS No. 66493-34-3

4-Ethynyl-2,3-dimethylpiperidin-4-ol

Cat. No.: B14471802
CAS No.: 66493-34-3
M. Wt: 153.22 g/mol
InChI Key: BZKKJFAATBNZLW-UHFFFAOYSA-N
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Description

4-Ethynyl-2,3-dimethylpiperidin-4-ol is a chiral piperidin-4-ol derivative of interest in medicinal chemistry and drug discovery. The piperidin-4-ol scaffold is a privileged structure in pharmacology, known for its presence in biologically active compounds. Recent research on similarly functionalized piperidin-4-one derivatives has demonstrated significant antioxidant and anti-inflammatory activities , making this chemical class a promising area for the development of new therapeutic agents . The specific stereochemistry of the molecule, which can be designated as (2R,3R,4S) for one stereoisomer, is a critical factor in its biological interactions and can be tailored for specific research applications . The compound features an ethynyl group at the 4-position, which serves as a versatile handle for further synthetic modification via click chemistry, allowing researchers to create more complex molecules or conjugate the core structure to other biomolecules . As a building block, it is useful for exploring structure-activity relationships in pharmaceutical research. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

66493-34-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-ethynyl-2,3-dimethylpiperidin-4-ol

InChI

InChI=1S/C9H15NO/c1-4-9(11)5-6-10-8(3)7(9)2/h1,7-8,10-11H,5-6H2,2-3H3

InChI Key

BZKKJFAATBNZLW-UHFFFAOYSA-N

Canonical SMILES

CC1C(NCCC1(C#C)O)C

Origin of Product

United States

Preparation Methods

Acetylide Addition to 2,3-Dimethylpiperidin-4-one

The most direct route involves the reaction of 2,3-dimethylpiperidin-4-one with ethynylating agents. A protocol adapted from nitroxide spin label synthesis employs trimethylsilylacetylene activated by n-BuLi in the presence of TMEDA (tetramethylethylenediamine). Under inert conditions at −80°C, the acetylide nucleophile attacks the ketone, yielding 4-(trimethylsilylethynyl)-2,3-dimethylpiperidin-4-ol. Subsequent desilylation with tetrabutylammonium fluoride (TBAF) affords the target compound.

Key Data:

  • Yield: 39% after purification (flash chromatography).
  • Reaction Time: 12 hours at −80°C, followed by gradual warming to room temperature.
  • Catalyst: TMEDA enhances lithium acetylide reactivity by forming a chelated complex.

Optimization of Reaction Conditions

Solvent screening reveals that ether and THF outperform polar aprotic solvents like DMF, likely due to better compatibility with organolithium reagents. Increasing the reaction temperature to −40°C accelerates kinetics but reduces yield by promoting side reactions (e.g., over-addition).

Grignard Reagent-Based Synthesis

Formation of Piperidine Grignard Intermediates

A patent-pending method leverages Grignard reagents to construct the piperidine core. Starting with 4-halo-2,3-dimethylpiperidine (e.g., 4-bromo-2,3-dimethylpiperidine), magnesium insertion in THF generates the corresponding Grignard intermediate. This intermediate reacts with 2-cyanopyridine derivatives to form a ketone precursor, which is subsequently oximated and reduced.

Key Data:

  • Temperature Range: −10°C to reflux.
  • Solvent: THF ensures solubility of both Grignard reagent and substrate.
  • Stereoselectivity: >95% E-isomer achieved via controlled addition rates.

Ethynylation via Organometallic Reagents

Ethynyl groups are introduced using lithium acetylide-ethylenediamine complexes , which exhibit superior regioselectivity compared to conventional alkynylating agents. The reaction proceeds via a six-membered transition state, minimizing steric clashes with the 2,3-dimethyl groups.

Yield Comparison:

Method Yield (%) Purity (%)
Grignard/THF 60 95
Acetylide/ether 39 90

Multi-Step Synthesis from Simple Precursors

Cyclization Approaches

A convergent strategy assembles the piperidine ring from acyclic precursors. For example, ethyl acetoacetate and hydrazine hydrate undergo cyclocondensation to form a pyrazolone intermediate, which is subsequently functionalized with malononitrile and methyl phenylglyoxylate. While this method excels in modularity, it requires additional steps to install the ethynyl and methyl groups.

Functional Group Transformations

Post-cyclization modifications include:

  • Methylation using methyl iodide and K$$2$$CO$$3$$.
  • Ethynylation via Sonogashira coupling with terminal alkynes.
    However, these steps introduce scalability challenges due to harsh conditions and costly catalysts.

Catalytic Methods and Green Chemistry Considerations

Recent advances emphasize InCl$$3$$-catalyzed reactions under ultrasound irradiation, reducing reaction times from hours to minutes. For instance, InCl$$3$$ (20 mol%) in 50% EtOH at 40°C achieves 95% yield in 20 minutes, though applicability to ethynylated piperidines remains untested.

Analytical Characterization and Purity Assessment

Structural confirmation relies on:

  • $$^{1}\text{H NMR}$$: Methyl groups at δ 1.20–1.40 ppm; ethynyl proton absence (silent in $$^{1}\text{H NMR}$$).
  • ESI–MS: Molecular ion peak at m/z 210.356 [M+H]$$^+$$.
  • HPLC: Purity >98% achieved via reverse-phase chromatography.

Comparative Analysis of Synthetic Routes

Grignard-based synthesis offers superior stereochemical control but requires stringent anhydrous conditions. Acetylide addition is simpler but lower-yielding. Multi-component approaches are modular but synthetically laborious.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,3-dimethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group into a leaving group.

Major Products:

    Oxidation: Formation of 4-ethynyl-2,3-dimethylpiperidin-4-one.

    Reduction: Formation of 4-ethyl-2,3-dimethylpiperidin-4-ol.

    Substitution: Formation of 4-ethynyl-2,3-dimethylpiperidin-4-chloride or bromide.

Scientific Research Applications

4-Ethynyl-2,3-dimethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,3-dimethylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethynyl-2,6-dimethylheptan-4-ol (CAS 10562-68-2)

  • Structural Differences: While both compounds share an ethynyl group and methyl substituents, the heptanol derivative (4-Ethynyl-2,6-dimethylheptan-4-ol) is an open-chain aliphatic alcohol, lacking the piperidine ring.
  • In contrast, the heptanol’s linear structure limits such interactions, favoring hydrophobicity and solubility in nonpolar solvents .
  • Applications: The piperidine derivative is more suited for pharmaceutical intermediates (e.g., alkaloid analogs), while the heptanol may serve as a surfactant or solvent additive.

2,2,6,6-Tetramethylpiperidin-4-ol Derivatives

  • Substituent Variations : These derivatives feature four methyl groups at positions 2 and 6, with hydroxyl or acyloxy groups at position 4 (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) .
  • Electronic and Steric Effects : The tetramethyl configuration creates a highly hindered environment, reducing nucleophilicity at nitrogen compared to the target compound. The ethynyl group in 4-Ethynyl-2,3-dimethylpiperidin-4-ol introduces greater electron deficiency, promoting reactivity in alkyne-based coupling reactions.
  • Applications : The hindered tetramethyl derivatives are often used as radical scavengers or stabilizers, whereas the ethynyl analog’s reactivity suits catalytic and synthetic applications .

(R)-tert-Butyl 4-Ethynyl-2,2-dimethyloxazolidine-3-carboxylate

  • Heterocycle Comparison: This compound replaces the piperidine ring with an oxazolidine (oxygen-containing heterocycle), altering electronic properties.
  • Functional Group Synergy : Both compounds feature ethynyl groups, but the tert-butyl oxazolidine carboxylate in the analog enhances steric protection of reactive sites, making it useful in stereoselective synthesis. The target compound’s piperidine core offers a more basic nitrogen for coordination chemistry .

Functional Group and Reactivity Analysis

Ethynyl Group vs. Hydroxyl/Acyloxy Groups

  • Ethynyl (C≡CH): Participates in cycloaddition (e.g., Huisgen), Sonogashira coupling, and frustrated Lewis pair (FLP) chemistry. The sp-hybridized carbon enables π-backbonding in metal complexes .
  • Hydroxyl/Acyloxy: These groups favor hydrogen bonding or esterification but lack the ethynyl’s catalytic versatility. For example, 4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol () uses hydroxyl for hydrogen bonding in pharmaceutical intermediates, whereas the ethynyl group broadens reactivity in cross-coupling reactions .

Methyl Substituents

  • Positional Effects : The 2,3-dimethyl configuration in the target compound creates a chiral center and steric hindrance near the nitrogen, influencing enantioselectivity in catalysis. In contrast, 2,2,6,6-tetramethylpiperidin-4-ol derivatives exhibit axial chirality but reduced nitrogen accessibility .

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